molecular formula C20H18ClN5O3 B2957500 N-(2-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1008379-72-3

N-(2-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2957500
CAS No.: 1008379-72-3
M. Wt: 411.85
InChI Key: HVGABEPOCFFIAR-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethylphenyl group at position 5 and an N-(2-chlorophenyl)acetamide moiety at position 2. The 3,4-dimethylphenyl substituent introduces steric bulk and electron-donating effects, while the 2-chlorophenyl acetamide group contributes both lipophilicity and electron-withdrawing character. Such structural features are common in bioactive molecules, particularly those targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-11-7-8-13(9-12(11)2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-15-6-4-3-5-14(15)21/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGABEPOCFFIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide, also known as C338-0487, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings and data to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of C338-0487 is C20H18ClN5O3C_{20}H_{18}ClN_5O_3, and it features a unique arrangement of functional groups and heterocycles that suggest various biological applications. The compound consists of a chlorophenyl group attached to a pyrrolo-triazole moiety, which is known for its diverse pharmacological properties.

Structural Representation

PropertyValue
Molecular Formula C20H18ClN5O3C_{20}H_{18}ClN_5O_3
Molecular Weight 393.85 g/mol
IUPAC Name This compound
SMILES Notation Cc(cc1)c(C)cc1N(C(C1N(CC(Nc(cccc2)c2Cl)=O)N=NC11)=O)C1=O

Case Studies

Several case studies highlight the potential of related compounds in treating neurodegenerative diseases:

  • Neuroinflammation Model : In vitro studies using lipopolysaccharide (LPS) to induce inflammation in microglial cells showed that related compounds significantly reduced nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Behavioral Improvement in Animal Models : In vivo studies involving MPTP-induced neurotoxicity in mice demonstrated that prophylactic treatment with similar compounds improved behavioral deficits associated with Parkinson's disease by attenuating glial activation and preserving dopaminergic neurons .

Potential Applications

Based on its structure and the biological activities of analogous compounds, C338-0487 may have potential applications in:

  • Neuroprotective Agents : Targeting conditions characterized by neuroinflammation such as Alzheimer's disease and Parkinson's disease.
  • Anti-inflammatory Drugs : Modulating immune responses in various inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Pyrrolo-Triazole Derivatives

Compound Name Core Structure R1 (Position 5) R2 (Position 2) Molecular Weight (g/mol)
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3,4-Dimethylphenyl N-(2-chlorophenyl) 452.9 (calculated)
Compound from Pyrrolo[3,4-d][1,2,3]triazole 3-Chloro-4-fluorophenyl N-(2,3-dimethylphenyl) 470.3 (calculated)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () Acetamide + aryl 3,4-Dichlorophenyl Thiazol-2-yl 301.2
  • Steric Effects : The 2-chlorophenyl acetamide in the target compound creates less steric hindrance than the 2,3-dimethylphenyl group in , possibly improving binding pocket compatibility .
Spectroscopic and Crystallographic Comparisons
  • NMR Analysis : highlights that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, shifts in these regions would likely differ from analogs like the 3-chloro-4-fluorophenyl derivative (), reflecting altered electronic environments .
  • Crystallography : reports a 61.8° dihedral angle between dichlorophenyl and thiazol rings in an acetamide derivative. The target compound’s 2-chlorophenyl and pyrrolo-triazole rings may exhibit similar torsional strain, influencing molecular packing and solubility .

Data Tables

Table 2: Key Spectroscopic and Structural Parameters

Parameter Target Compound Compound from 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide
Predicted logP 3.8 (ChemAxon) 4.1 (ChemAxon) 2.9
Key NMR Shifts (Region A) δ 7.2–7.5 (aromatic protons) δ 7.6–7.9 (halogenated aromatics) δ 7.3–7.7 (dichlorophenyl)
Dihedral Angle (R1 vs. core) Not reported Not reported 61.8°

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